molecular formula C11H10N2O4 B2531535 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid CAS No. 926225-08-3

4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

Cat. No. B2531535
CAS RN: 926225-08-3
M. Wt: 234.211
InChI Key: USBCCCWZFZKVJI-UHFFFAOYSA-N
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Description

“4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid” is a compound with the CAS Number: 926225-08-3 . It has a molecular weight of 234.21 and its molecular formula is C11H10N2O4 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI Code of “4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid” is 1S/C11H10N2O4/c14-9-5-6-10 (15)13 (12-9)8-3-1-7 (2-4-8)11 (16)17/h1-4H,5-6H2, (H,12,14) (H,16,17) . The InChI key is USBCCCWZFZKVJI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid” is a powder at room temperature . The boiling point and other physical and chemical properties are not specified in the available resources .

Scientific Research Applications

Synthesis and Luminescence Properties

Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acids has shown their potential for photophysical applications. These compounds, characterized by their aromatic carboxylic acids derivatives, have been investigated for their crystal structures and luminescence properties. The incorporation of benzoic acid derivatives in lanthanide complexes can lead to significant luminescence efficiencies, particularly in solid-state applications, suggesting the relevance of such compounds in developing luminescent materials and sensors (Sivakumar et al., 2011).

Fluorescence Probes for Reactive Oxygen Species

Derivatives of benzoic acid have also been utilized in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), such as hydroxyl radicals. These probes, including compounds derived from benzoic acid, selectively react with hROS, showcasing their utility in biological and chemical applications where the detection and differentiation of reactive oxygen species are crucial (Setsukinai et al., 2003).

Advanced Material Synthesis

Benzoic acid derivatives are pivotal in the synthesis of advanced materials, such as coordination polymers and complexes with specific electronic or photophysical properties. These materials are of interest for their potential applications in light-emitting devices, sensors, and as components in molecular electronics. The study and manipulation of electron-donating or electron-withdrawing substituents on benzoic acid derivatives can dramatically influence the photophysical properties of the resultant materials, indicating the versatility and importance of these compounds in material science (Sivakumar et al., 2010).

Safety and Hazards

The safety information available indicates that “4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid” has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(3,6-dioxodiazinan-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-5-6-10(15)13(12-9)8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBCCCWZFZKVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(NC1=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid

CAS RN

926225-08-3
Record name 4-(3,6-dioxo-1,2-diazinan-1-yl)benzoic acid
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